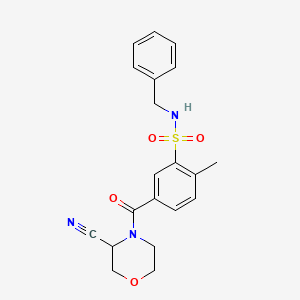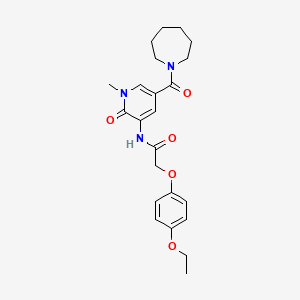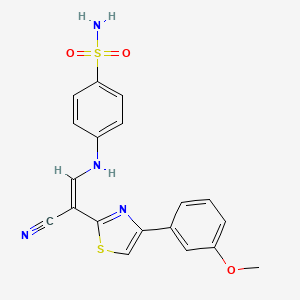
(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide” appears to be an organic compound containing a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), a benzenesulfonamide group, and a cyano group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the thiazole ring, the introduction of the benzenesulfonamide group, and the addition of the cyano group. Each of these steps would require specific reagents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, benzenesulfonamide group, and cyano group would all contribute to the overall structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the functional groups present in this compound suggest that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.科学研究应用
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been recognized for their significant role in photodynamic therapy (PDT) as photosensitizers. One study elaborates on the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for their effectiveness in PDT, primarily used for treating cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield make these compounds potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research has also explored the anticancer potential of benzenesulfonamide derivatives. A study on aminothiazole-paeonol derivatives indicated that these compounds show high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. Among these, specific derivatives exhibited potent inhibitory activity, surpassing the effectiveness of 5-fluorouracil in some cases. This suggests their potential as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).
Antimicrobial Agents
Another domain where benzenesulfonamide derivatives show promising applications is in the development of antimicrobial agents. A study described the synthesis and biological evaluation of sulfonamide derivatives hybridized with various substituted hetero-bicyclic ring systems, showing dual antibacterial and antifungal potency. This highlights their potential as base structures for new, more potent, and safer antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).
安全和危害
Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound.
未来方向
The future directions for research on this compound would depend on its properties and potential applications. Without specific information, it’s difficult to provide a detailed analysis of the future directions for this compound.
I hope this general information is helpful. If you have more specific information about this compound, I may be able to provide a more detailed analysis.
属性
IUPAC Name |
4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-26-16-4-2-3-13(9-16)18-12-27-19(23-18)14(10-20)11-22-15-5-7-17(8-6-15)28(21,24)25/h2-9,11-12,22H,1H3,(H2,21,24,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPKBTKMVRFZHH-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

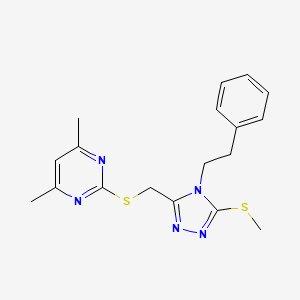
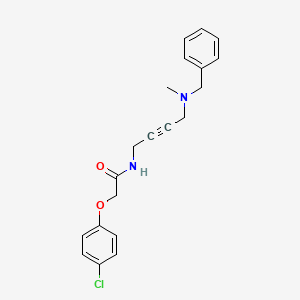
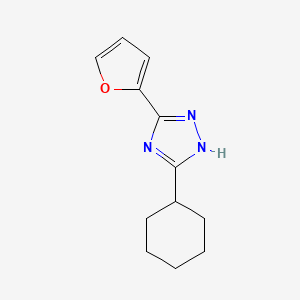
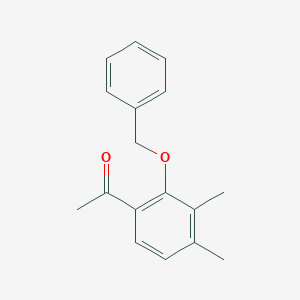
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)
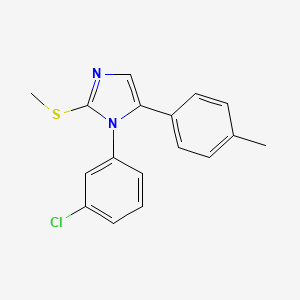
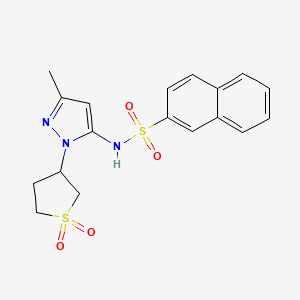
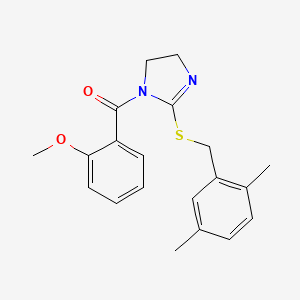
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)
![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)
